Tert-butyl 3-(isopropoxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
1-Boc-3-(isopropoxymethyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an isopropoxymethyl substituent on the pyrrolidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-(isopropoxymethyl)pyrrolidine typically involves the protection of the pyrrolidine nitrogen with a Boc group, followed by the introduction of the isopropoxymethyl group. One common method involves the reaction of 3-(isopropoxymethyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 1-Boc-3-(isopropoxymethyl)pyrrolidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-(isopropoxymethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The isopropoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce the free amine.
Scientific Research Applications
1-Boc-3-(isopropoxymethyl)pyrrolidine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Boc-3-(isopropoxymethyl)pyrrolidine involves its interaction with specific molecular targets. The Boc group provides stability, allowing the compound to act as a prodrug that releases the active amine upon deprotection. The isopropoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
1-Boc-3-pyrrolidinone: Similar in structure but lacks the isopropoxymethyl group.
1-Boc-3-aminopyrrolidine: Contains an amino group instead of the isopropoxymethyl group.
1-Boc-3-hydroxyazetidine: Features a hydroxy group instead of the isopropoxymethyl group.
Uniqueness
1-Boc-3-(isopropoxymethyl)pyrrolidine is unique due to the presence of both the Boc protecting group and the isopropoxymethyl substituent. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
tert-butyl 3-(propan-2-yloxymethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-10(2)16-9-11-6-7-14(8-11)12(15)17-13(3,4)5/h10-11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCFZXMDHBAFMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1CCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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